![molecular formula C19H23NO2 B4437032 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4437032.png)
4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as L-741,626, is a chemical compound that belongs to the class of quinoline derivatives. This compound has been widely studied for its potential applications in the field of scientific research.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its selective antagonism of the dopamine D2 receptor. This receptor is a G protein-coupled receptor that is activated by dopamine. By blocking the activity of this receptor, 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can modulate the activity of dopamine in the brain. This can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are largely mediated by its selective antagonism of the dopamine D2 receptor. By blocking the activity of this receptor, 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can modulate the release of dopamine in the brain. This can lead to changes in motor function, reward, and motivation. 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its selectivity for the dopamine D2 receptor. This makes it a valuable tool for the study of dopamine-related disorders. However, one of the limitations of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
Future Directions
There are several future directions for the study of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of research is the development of more potent and selective dopamine D2 receptor antagonists. This could lead to the development of new treatments for dopamine-related disorders such as Parkinson's disease and schizophrenia. Another area of research is the study of the role of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in the regulation of other neurotransmitter systems, such as the serotonin and norepinephrine systems. This could lead to a better understanding of the complex interactions between different neurotransmitters in the brain. Finally, the use of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in combination with other drugs could lead to the development of new treatments for a wide range of psychiatric and neurological disorders.
Scientific Research Applications
4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential applications in the field of scientific research. One of the major areas of research is the study of the role of 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in the central nervous system. 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to act as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and motivation. This makes 4-(4-ethylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione a valuable tool for the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
4-(4-ethylphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-12-5-7-13(8-6-12)14-9-17(22)20-15-10-19(2,3)11-16(21)18(14)15/h5-8,14H,4,9-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINSZUUWWMMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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